molecular formula C17H17N5O2 B5863920 5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine

5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine

Cat. No.: B5863920
M. Wt: 323.35 g/mol
InChI Key: DYYNFCNEGCHVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine is a heterocyclic organic compound featuring a pyrimidine core linked to a quinazoline moiety. Its structure includes:

  • A pyrimidine ring substituted with a 5-acetyl group and a 4-methyl group.
  • A quinazoline ring with 6-methoxy and 4-methyl substituents, connected via an amino bridge.

Its discovery likely involved advanced analytical techniques such as LC/MS-based metabolite screening, a method widely used for identifying structurally novel compounds from microbial sources .

Properties

IUPAC Name

1-[2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-9-13-7-12(24-4)5-6-15(13)21-17(20-9)22-16-18-8-14(11(3)23)10(2)19-16/h5-8H,1-4H3,(H,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYNFCNEGCHVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC=C(C(=N3)C)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the quinazoline ring, followed by the introduction of the pyrimidine moiety. Key steps include:

    Formation of Quinazoline Ring: This can be achieved by reacting 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Pyrimidine Moiety: The quinazoline intermediate is then reacted with acetyl and methoxy-substituted pyrimidine derivatives under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most closely related analog is 5-Ethyl-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(1H)-pyrimidinone (). Below is a comparative analysis:

Table 1: Structural and Functional Differences
Feature Target Compound Analog (5-Ethyl Derivative)
Pyrimidine Substituents 5-Acetyl, 4-methyl 5-Ethyl, 6-methyl, 4(1H)-pyrimidinone (keto group at position 4)
Quinazoline Substituents 6-Methoxy, 4-methyl Identical (6-methoxy, 4-methyl)
Bridge Amino linkage (-NH-) Amino linkage (-NH-)
Molecular Weight Higher (due to acetyl group) Lower (ethyl group instead of acetyl)
Lipophilicity Increased (acetyl enhances hydrophobicity) Moderate (ethyl is less hydrophobic than acetyl)
Implications of Substituent Differences:
  • Acetyl vs.
  • Pyrimidinone vs. Pyrimidine: The analog’s 4(1H)-pyrimidinone moiety introduces a keto group, which may alter hydrogen-bonding interactions and metabolic stability .

Reactivity and Modeling Considerations

highlights the lumping strategy in chemical modeling, where compounds with similar structures are grouped to simplify reaction networks. Both the target compound and its analogs could be classified under a "quinazoline-pyrimidine hybrid" surrogate in such models. Key shared properties include:

  • Susceptibility to nucleophilic attack at the amino bridge.
  • Degradation pathways influenced by methoxy and methyl groups .
Table 2: Reactivity Comparison in Lumped Models
Property Target Compound & Analogs
Oxidative Stability Moderate (methoxy groups may slow oxidation)
Hydrolysis Sensitive under acidic/basic conditions
Photodegradation Likely due to aromatic heterocycles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.